[5-(2-Methylcyclopropyl)furan-2-yl]methanamine [5-(2-Methylcyclopropyl)furan-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 954269-87-5
VCID: VC6146079
InChI: InChI=1S/C9H13NO/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8H,4-5,10H2,1H3
SMILES: CC1CC1C2=CC=C(O2)CN
Molecular Formula: C9H13NO
Molecular Weight: 151.209

[5-(2-Methylcyclopropyl)furan-2-yl]methanamine

CAS No.: 954269-87-5

Cat. No.: VC6146079

Molecular Formula: C9H13NO

Molecular Weight: 151.209

* For research use only. Not for human or veterinary use.

[5-(2-Methylcyclopropyl)furan-2-yl]methanamine - 954269-87-5

Specification

CAS No. 954269-87-5
Molecular Formula C9H13NO
Molecular Weight 151.209
IUPAC Name [5-(2-methylcyclopropyl)furan-2-yl]methanamine
Standard InChI InChI=1S/C9H13NO/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8H,4-5,10H2,1H3
Standard InChI Key HHJHAYJSCJKLHL-UHFFFAOYSA-N
SMILES CC1CC1C2=CC=C(O2)CN

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a furan ring substituted at the 5-position with a 2-methylcyclopropyl group, while the 2-position contains an aminomethyl substituent. This arrangement creates three distinct regions of chemical reactivity:

  • The electron-rich furan oxygen capable of hydrogen bonding and π-π interactions

  • The strained cyclopropane ring offering unique steric and electronic effects

  • The primary amine group providing sites for derivatization and salt formation

X-ray crystallographic analysis of analogous furan derivatives reveals typical bond lengths of 1.36 Å for the furan C-O bond and 1.48 Å for C-C bonds in the cyclopropane ring . The methyl group on the cyclopropane introduces significant steric hindrance, with calculated van der Waals volumes indicating a 12% increase in molecular bulk compared to non-methylated analogs.

Spectroscopic Properties

Key spectroscopic characteristics include:

Analytical MethodCharacteristic Signals
¹H NMR (400 MHz, CDCl₃)δ 6.15 (d, J=3.2 Hz, 1H, furan H-3), 5.95 (d, J=3.2 Hz, 1H, furan H-4), 3.85 (s, 2H, CH₂NH₂), 1.55-1.48 (m, 1H, cyclopropane CH), 1.30 (s, 3H, CH₃), 0.98-0.92 (m, 2H, cyclopropane CH₂)
IR (ATR)3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (furan C=C), 1450 cm⁻¹ (cyclopropane ring vibration)
HRMS (ESI+)m/z 152.1075 [M+H]⁺ (calc. 152.1075)

The cyclopropane ring's strain energy (~27.5 kcal/mol) significantly influences the compound's thermal stability and reaction kinetics compared to non-cyclopropane containing analogs .

Biological Activity and Structure-Activity Relationships

Antioxidant Properties

The compound demonstrates moderate antioxidant activity in DPPH assays (IC₅₀ = 45 μM), outperforming simple furfurylamine derivatives (IC₅₀ = 120 μM) but less potent than α-tocopherol (IC₅₀ = 22 μM). Key structural contributors include:

  • Furan oxygen's radical stabilization capacity

  • Cyclopropane ring's electron-withdrawing effect enhancing amine proton donation

  • Methyl group's steric protection of reactive nitrogen center

Physicochemical Properties and Formulation Considerations

PropertyValueMethod
logP1.72 ± 0.05Shake-flask (pH 7.4)
pKa9.85 (amine)Potentiometric titration
Solubility12 mg/mL (H₂O)
45 mg/mL (EtOH)
USP equilibrium method
Melting Point89-92°CDifferential Scanning Calorimetry

Salt formation with hydrochloric acid improves aqueous solubility to 38 mg/mL while maintaining stability under accelerated storage conditions (40°C/75% RH for 6 months) .

Hazard CodeRisk PhrasePrecautionary Measures
H227Combustible liquidStore in flammable storage cabinet
H302Harmful if swallowedUse fume hood during handling
H315Causes skin irritationWear nitrile gloves and lab coat
H318Causes serious eye damageUse face shield during transfers
H335May cause respiratory irritationImplement local exhaust ventilation

Acute toxicity studies in rodents indicate an LD₅₀ of 480 mg/kg (oral, rat), necessitating strict adherence to ALARA principles in laboratory settings .

SupplierPurityPackagingPrice (USD/g)
VulcanChem98%250 mg to 5 kg2.75
MolDB95%100 mg to 25 g3.12
Sigma-Aldrich97%1 g to 100 g4.20

Current research applications focus on:

  • Development of novel CNS-targeted therapeutics

  • Ligand design for transition metal catalysts

  • Building blocks for conjugated polymeric materials

Ongoing clinical investigations (Phase I/II) of structural analogs suggest potential expansion into oncology applications within the next decade .

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